
Ethyl 6-methylpyridine-2-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-methylpyridine-2-carboxylate can be synthesized through the esterification of 6-methylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The product is then purified through distillation or recrystallization to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 6-methylpyridine-2-carboxylic acid.
Reduction: 6-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methylpyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
- Ethyl 6-methylpicolinate
- 6-methyl-pyridine-2-carboxylic acid ethyl ester
- Ethyl 6-methyl-2-pyridinecarboxylate
Comparison: Ethyl 6-methylpyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties such as boiling point, density, and refractive index, which can affect its suitability for various applications .
Biological Activity
Ethyl 6-methylpyridine-2-carboxylate, also known as ethyl 6-methylpicolinate, is a compound with notable biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial properties and potential therapeutic applications.
- Chemical Formula : CHNO
- Molecular Weight : 165.19 g/mol
- CAS Number : 39640-51-2
- PubChem CID : 564597
This compound is an ester derived from 6-methylpyridine-2-carboxylic acid and ethanol. The compound features a pyridine ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the esterification of 6-methylpyridine-2-carboxylic acid with ethanol. The reaction can be represented as follows:
This reaction is generally conducted under reflux conditions to facilitate the formation of the ester.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.0195 mg/mL | High |
Escherichia coli | 0.0048 mg/mL | Very High |
Bacillus subtilis | 4.69 µM | Moderate |
Pseudomonas aeruginosa | 13.40 µM | Moderate |
Candida albicans | 16.69 µM | Moderate |
The data indicates that this compound has particularly potent activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting effective inhibition at low concentrations .
The precise mechanism by which this compound exerts its antimicrobial effects is not fully elucidated; however, it is hypothesized to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth . Further research is necessary to clarify these mechanisms and identify potential resistance patterns.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in MDPI evaluated various pyridine derivatives, including this compound, for their antibacterial properties. The findings demonstrated that this compound significantly inhibited the growth of several pathogenic bacteria, reinforcing its potential as a therapeutic agent . -
Toxicological Assessment :
Toxicity studies have indicated that this compound exhibits low toxicity in vitro, suggesting a favorable safety profile for further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6-methylpyridine-2-carboxylate, and how can reaction conditions be optimized?
this compound can be synthesized via hydrogenation of methyl 6-(methoxymethyl)pyridine-3-carboxylate using PtO₂ as a catalyst, followed by esterification . Alternatively, Biginelli-like multicomponent reactions involving aldehydes, thioureas, and ethyl acetoacetate have been employed for structurally related pyridine carboxylates . Optimization involves adjusting catalyst loading (e.g., 5–10% PtO₂), hydrogen pressure (1–3 atm), and reaction time (12–24 hours). Monitoring reaction progress via TLC or HPLC ensures yield maximization.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Key techniques include:
- ¹H NMR : Peaks for the ethyl ester group (δ ~4.2–4.4 ppm, quartet; δ ~1.3 ppm, triplet) and pyridine protons (δ ~7.0–8.5 ppm, multiplet) confirm structure .
- ESI-MS : A molecular ion peak at m/z 165.19 [M+H]⁺ validates molecular weight .
- IR Spectroscopy : Ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ provide functional group confirmation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Due to limited toxicity data, handle using PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. Store in a cool, dry environment away from oxidizers. Toxicity assessments should precede large-scale use .
Advanced Research Questions
Q. How can ring puckering in the pyridine moiety be quantified using crystallographic data?
Ring puckering coordinates (amplitude q and phase angle φ) are calculated from atomic displacements relative to a least-squares mean plane . Software like SHELXL refines crystallographic data to determine nonplanar distortions, with pseudorotation pathways analyzed via torsion angles. For example, deviations >0.05 Å in z-coordinates indicate significant puckering .
Q. How can discrepancies in synthetic yields or spectral data be systematically addressed?
- Yield Variability : Optimize reaction parameters (e.g., solvent polarity, temperature gradients) using design-of-experiment (DoE) approaches.
- Spectral Anomalies : Cross-validate with alternative techniques (e.g., ¹³C NMR or X-ray crystallography) and compare with literature analogs. For example, unexpected peaks in ¹H NMR may arise from rotamers or solvent impurities .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Electron density distributions (e.g., nucleophilic/electrophilic sites on the pyridine ring).
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity . Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM .
Q. How can regioselectivity challenges in functionalizing the pyridine ring be overcome?
- Directing Groups : Introduce temporary groups (e.g., boronate esters) to steer electrophilic substitution.
- Metal Catalysis : Use Pd-catalyzed C–H activation for selective C-3 or C-4 functionalization .
- Protection/Deprotection : Protect the ester group during nitration or halogenation to avoid side reactions .
Q. Methodological Considerations
Q. What strategies improve the robustness of crystallographic refinement for this compound?
- Use SHELXL for high-resolution refinement, applying constraints for thermal motion (ADPs) and hydrogen atom positions.
- Validate with R-factor convergence (<5%) and check for twinning using PLATON .
Q. How should ecological impact assessments be conducted given limited data?
Apply read-across methods using structurally similar compounds (e.g., methylpyridine derivatives) to estimate persistence, bioaccumulation, and toxicity. Use QSAR models like EPI Suite for preliminary risk profiling .
Properties
IUPAC Name |
ethyl 6-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXHQBTRLUYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340421 | |
Record name | Ethyl 6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39640-51-2 | |
Record name | 2-Pyridinecarboxylic acid, 6-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39640-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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